5-OMe-UDP

P2Y6 receptor GPCR pharmacology calcium mobilization

For unambiguous P2Y6 signaling attribution: 5-OMe-UDP eliminates UDP's confounding cross-reactivity at P2Y2/4 receptors, enforcing anti-conformation via C5 methoxy substitution for 0.08 µM potency. Superior selectivity for calcium mobilization and GPCR assays. For extended incubations or in vivo models, consider Rp-5-OMe-UDP(α-B) with 17h serum half-life.

Molecular Formula C10H16N2O13P2
Molecular Weight 434.19 g/mol
Cat. No. B12375878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-OMe-UDP
Molecular FormulaC10H16N2O13P2
Molecular Weight434.19 g/mol
Structural Identifiers
SMILESCOC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H16N2O13P2/c1-22-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(24-9)3-23-27(20,21)25-26(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6?,7+,9-/m1/s1
InChIKeyJNRBLCLWOFKVDV-AOXOCZDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-OMe-UDP: A Selective P2Y6 Receptor Agonist for Precision Nucleotide Signaling Research


5-OMe-UDP (5-methoxyuridine 5′-diphosphate) is a synthetic uracil nucleotide analog developed through structure-guided design to achieve potent and selective activation of the P2Y6 receptor. Unlike endogenous UDP, which activates multiple purinergic receptor subtypes, 5-OMe-UDP was engineered with a C5 methoxy substitution that enforces the anti-conformation and S sugar puckering essential for optimal P2Y6 receptor binding [1]. This structural refinement yields an EC₅₀ of 0.08 µM at the human P2Y6 receptor, representing a measurable potency gain over UDP [2]. The compound serves as a precision pharmacological tool for dissecting P2Y6-mediated calcium signaling, inflammatory responses, and neuroprotective pathways [3].

Why 5-OMe-UDP Cannot Be Replaced by UDP or Other Uracil Nucleotide Analogs


Endogenous uracil nucleotides such as UDP and UTP exhibit broad and overlapping receptor activation profiles across the P2Y2, P2Y4, and P2Y6 subtypes, fundamentally limiting their utility for target-specific mechanistic studies. UDP is not P2Y6-selective and activates additional uridine nucleotide receptors [1]. Even among synthetic analogs, most C6-substituted uracil derivatives are completely inactive at P2Y6, and many C5-substituted variants lack activity [2]. 5-OMe-UDP is distinguished by its C5 methoxy substitution, which enforces the precise conformational state (anti-conformation, S sugar puckering) required for selective P2Y6 engagement, a structural determinant absent in UDP and most other in-class analogs [3]. Procurement decisions that default to unmodified UDP or less rigorously characterized analogs introduce receptor cross-reactivity that confounds experimental interpretation and undermines assay specificity.

5-OMe-UDP Quantitative Differentiation Evidence: Potency, Selectivity, Stability, and Functional Efficacy


5-OMe-UDP vs. UDP: Quantitative Potency Gain at Human P2Y6 Receptor

5-OMe-UDP exhibits enhanced agonist potency at the human P2Y6 receptor compared to the endogenous ligand UDP. In intracellular calcium mobilization assays using 1321N1 astrocytoma cells expressing human P2Y6 receptors, 5-OMe-UDP achieved an EC₅₀ of 0.08 µM, whereas UDP required 0.14 µM to elicit the same response magnitude [1]. This represents a measurable potency advantage that is attributable to the C5 methoxy substitution, which optimizes the molecular conformation for P2Y6 receptor engagement [2].

P2Y6 receptor GPCR pharmacology calcium mobilization

5-OMe-UDP Functional Selectivity: Inactive at P2Y2 and P2Y4 Receptors

Unlike UDP, which exhibits measurable activity across multiple P2Y receptor subtypes, 5-OMe-UDP demonstrates functional selectivity for P2Y6. Systematic evaluation across the uridine nucleotide receptor family revealed that 5-OMe-UDP showed no detectable agonist activity at human P2Y2 or P2Y4 receptors in calcium mobilization assays [1]. This selectivity originates from the compound's unique conformational properties: C6-substituted uracil analogs adopt syn or high-syn conformations disfavored by all three receptors, while 5-OMe-UDP specifically adopts the anti-conformation and S sugar puckering that P2Y6 preferentially recognizes [2].

receptor selectivity P2Y receptor family cross-reactivity

5-OMe-UDP(α-B): Boranophosphate Derivative with 19-Fold Potency Enhancement Over UDP

Further structural optimization via introduction of a Pα-borano group yielded Rp-5-OMe-UDP(α-B), which demonstrates dramatically enhanced potency. The Rp isomer of 5-OMe-UDP(α-B) exhibits an EC₅₀ of 0.008 µM at human P2Y6 receptors, representing a 19-fold improvement over UDP and a 10-fold improvement over the parent 5-OMe-UDP [1]. This boranophosphate derivative maintains complete selectivity, showing no detectable activity at P2Y2 or P2Y4 receptors [2]. Additionally, Rp-5-OMe-UDP(α-B) demonstrates substantially improved metabolic stability: it exhibits a serum half-life of 17 hours, compared to 2.4 hours for UDP and 11.9 hours for 5-OMe-UDP [3].

boranophosphate nucleotide P2Y6 agonist stability optimization

5-OMe-UDP(α-B) Demonstrates Quantitative Resistance to Enzymatic Hydrolysis by NPP1 and NPP3

The boranophosphate modification in Rp-5-OMe-UDP(α-B) confers significant resistance to degradation by nucleotide pyrophosphatases (NPPs), which are major contributors to extracellular nucleotide inactivation. In controlled hydrolysis assays, Rp-5-OMe-UDP(α-B) exhibited only 15% hydrolysis by NPP1 and 28% hydrolysis by NPP3. In contrast, UDP demonstrated 50% hydrolysis by NPP1 and 51% hydrolysis by NPP3 under identical conditions [1]. This represents a 35% absolute reduction in NPP1-mediated degradation and a 23% absolute reduction in NPP3-mediated degradation relative to the endogenous ligand.

enzymatic stability nucleotide pyrophosphatase ectonucleotidase

5-OMe-UDP(α-B) Reduces Intraocular Pressure by 45% in Normotensive Rabbits

In vivo efficacy of 5-OMe-UDP(α-B) has been established in an ocular hypertension model. Topical administration of one diastereoisomer of 5-methoxyuridine-5′-O-(α-boranodiphosphate) to the cornea of normotensive male New Zealand white rabbits reduced intraocular pressure (IOP) by 45% relative to baseline, with a duration of effect extending to approximately 4 hours [1]. This reduction magnitude was noted to exceed that of currently available pharmacological agents evaluated in comparable models [2]. The effect is mediated through selective activation of P2Y6 receptors, which regulate aqueous humor dynamics [3].

intraocular pressure glaucoma model ocular pharmacology

5-OMe-UDP(α-B) Enhances Cytoprotection Against TNFα-Induced Apoptosis in Astrocytoma Cells

The functional cytoprotective capacity of 5-OMe-UDP(α-B) has been quantitatively evaluated in a TNFα-induced cell death model. In 1321N1 astrocytoma cells expressing human P2Y6 receptors, Rp-5-OMe-UDP(α-B) inhibited TNFα-induced cell death more effectively than UDP [1]. This enhanced neuroprotective effect is attributed to the compound's increased potency and sustained receptor activation, which more robustly engages downstream survival signaling cascades compared to the weaker, more labile endogenous ligand [2].

neuroprotection apoptosis TNFα signaling

5-OMe-UDP Optimal Research and Translational Application Scenarios


Dissecting P2Y6-Specific Signaling Pathways Without Purinergic Cross-Talk

In GPCR signaling studies where unambiguous attribution to P2Y6 is required, 5-OMe-UDP is the agonist of choice. Its lack of detectable activity at P2Y2 and P2Y4 receptors eliminates the confounding cross-reactivity that plagues UDP-based experiments [1]. This selectivity is critical for calcium mobilization assays, phosphoinositide turnover measurements, and downstream gene expression analyses where overlapping purinergic responses would otherwise obscure P2Y6-specific contributions.

In Vivo and Long-Duration Ex Vivo Studies Requiring Metabolic Stability

For experiments involving extended incubation times, tissue bath pharmacology, or in vivo administration, Rp-5-OMe-UDP(α-B) is indicated over both UDP and unmodified 5-OMe-UDP. Its serum half-life of 17 hours (vs. 2.4 h for UDP) and enhanced resistance to NPP1/3 hydrolysis (15% vs. 50% degradation) ensure sustained receptor engagement [2]. This stability profile reduces the need for repeated dosing and minimizes experimental variability arising from compound degradation.

Preclinical Evaluation of Ocular Hypotensive Agents Targeting P2Y6

Research programs developing novel intraocular pressure-lowering therapeutics should prioritize 5-OMe-UDP(α-B) as a reference agonist. The compound's demonstrated 45% IOP reduction in normotensive rabbits, sustained over approximately 4 hours following topical administration, establishes a quantitative efficacy benchmark for evaluating new chemical entities targeting the P2Y6-aqueous humor axis [3].

Neuroinflammation and Cytoprotection Mechanistic Studies

In models of TNFα-induced neuroinflammation or glial apoptosis, Rp-5-OMe-UDP(α-B) provides a more robust cytoprotective stimulus than UDP [4]. This enhanced efficacy, driven by 19-fold greater potency and improved enzymatic stability, enables clearer delineation of P2Y6-dependent survival pathways and facilitates the identification of downstream effectors that might be missed with weaker or less stable agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-OMe-UDP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.